N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
This compound features a chromen-4-one core substituted at position 6 with a propanamide linker bearing a 3-methoxy-1,2-oxazol-5-yl group. The fluorine atom may enhance metabolic stability and bioavailability, while the oxazole ring contributes to hydrogen bonding and electronic effects.
Properties
Molecular Formula |
C22H17FN2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H17FN2O5/c1-28-22-11-16(30-25-22)7-9-21(27)24-15-6-8-19-17(10-15)18(26)12-20(29-19)13-2-4-14(23)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |
InChI Key |
IORBVXAKBJVLEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group and the oxazole moiety. Common reagents used in these reactions include fluorobenzene, chromenone derivatives, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with chromenone structures exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable study involved administering the compound to animal models of arthritis, resulting in a marked reduction in inflammation markers.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. In particular, studies have shown that it can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line) through modulation of apoptotic pathways and inhibition of cell proliferation. A dose-dependent decrease in cell viability was observed, indicating its potential as a chemotherapeutic agent.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death. In vitro tests have confirmed significant inhibition zones, underscoring its effectiveness as an antimicrobial agent.
Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis, treatment with this compound resulted in:
- Reduction of inflammatory markers : Decreased levels of TNF-alpha and IL-6 were recorded.
- Histological improvements : Tissue samples showed reduced edema and inflammatory cell infiltration.
Anticancer Activity
A recent study assessed the effects of this compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited a dose-dependent decrease in cell viability across all tested lines, with IC50 values indicating strong anticancer potential.
Antimicrobial Tests
In antimicrobial susceptibility testing against common pathogens:
- Bacterial Strains : Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated significant inhibition zones (≥15 mm), confirming its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomer: N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Structural Difference: The fluorine atom is located at the ortho-position (2-fluorophenyl) instead of the para-position (4-fluorophenyl) on the chromenone ring. Hypothesized Impact:
- Electronic Effects: The electron-withdrawing fluorine in the ortho position could reduce electron density in the chromenone ring compared to the para isomer. Evidence: No direct activity data is provided, but positional isomerism often affects receptor affinity and pharmacokinetics .
Tetrazole-Containing Analog: N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide (CAS 483993-11-9)
Structural Differences :
- Replaces the chromenone core with a tetrazole ring and a 4-methoxyphenyl group.
- Molecular weight: 341.34 g/mol (vs. ~449.42 g/mol for the target compound).
- Hydrogen-bond donors/acceptors: 2/6 (vs. 1/7 for the target compound). Functional Implications:
- Tetrazole Group : Enhances acidity (pKa ~4.9), enabling ionic interactions at physiological pH.
- Methoxyphenyl: May improve solubility but reduce lipophilicity compared to the chromenone system.
Cathepsin S Inhibitor: N-(1-Cyanocyclopropyl)-3-((2,3-Difluorobenzyl)sulfonyl)-2-((2,2,2-Trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide
Structural Differences :
- Features a sulfonyl group, trifluoroethylamino chain, and cyanocyclopropyl instead of chromenone and oxazole.
- Retains the 4-fluorophenyl group.
Biological Relevance : - Targets Cathepsin S (CatS) with nanomolar inhibition (IC50 ~1–10 μM).
- Fluorine atoms enhance metabolic resistance and membrane permeability.
Comparison : The trifluoroethyl group increases electronegativity and steric bulk, which may improve target selectivity compared to the oxazole-containing compound .
Physicochemical and Functional Group Analysis
Key Observations
- Fluorine Positioning : The para-fluorophenyl in the target compound likely optimizes electronic effects without steric clashes, whereas ortho-substitution may compromise binding.
- Heterocyclic Moieties : The oxazole in the target compound offers moderate H-bonding capacity, while tetrazole analogs prioritize ionic interactions.
- Molecular Weight : Higher molecular weight in the target compound (~449 vs. 341 g/mol for the tetrazole analog) may influence bioavailability and blood-brain barrier penetration.
Biological Activity
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromone moiety : A chromenone core which is known for various biological activities.
- Fluorophenyl group : The presence of fluorine enhances lipophilicity and may affect pharmacokinetic properties.
- Oxazole ring : This contributes to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 373.4 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition :
- Antioxidant Activity :
- Cytotoxic Effects :
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity Assessment
A study evaluated the analgesic activity of related oxazolones using two pharmacological tests: the writhing test and the hot plate test. The results indicated that compounds containing methoxy groups exhibited significant analgesic effects without acute toxicity, suggesting a favorable safety profile for further development .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis indicates that modifications in the fluorophenyl or oxazole moieties can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups generally enhances enzyme inhibition potency while maintaining acceptable toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
